Cas no 2138258-34-9 (Piperazine, 1-[(2-bromo-3-chlorophenyl)methyl]-4-methyl-)
Piperazine, 1-[(2-bromo-3-chlorophenyl)methyl]-4-methyl- Chemical and Physical Properties
Names and Identifiers
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- Piperazine, 1-[(2-bromo-3-chlorophenyl)methyl]-4-methyl-
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- Inchi: 1S/C12H16BrClN2/c1-15-5-7-16(8-6-15)9-10-3-2-4-11(14)12(10)13/h2-4H,5-9H2,1H3
- InChI Key: NLVKCSWCQMKKNV-UHFFFAOYSA-N
- SMILES: N1(CC2=CC=CC(Cl)=C2Br)CCN(C)CC1
Piperazine, 1-[(2-bromo-3-chlorophenyl)methyl]-4-methyl- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-692604-0.05g |
1-[(2-bromo-3-chlorophenyl)methyl]-4-methylpiperazine |
2138258-34-9 | 0.05g |
$972.0 | 2023-03-10 | ||
| Enamine | EN300-692604-0.1g |
1-[(2-bromo-3-chlorophenyl)methyl]-4-methylpiperazine |
2138258-34-9 | 0.1g |
$1019.0 | 2023-03-10 | ||
| Enamine | EN300-692604-0.25g |
1-[(2-bromo-3-chlorophenyl)methyl]-4-methylpiperazine |
2138258-34-9 | 0.25g |
$1065.0 | 2023-03-10 | ||
| Enamine | EN300-692604-0.5g |
1-[(2-bromo-3-chlorophenyl)methyl]-4-methylpiperazine |
2138258-34-9 | 0.5g |
$1111.0 | 2023-03-10 | ||
| Enamine | EN300-692604-1.0g |
1-[(2-bromo-3-chlorophenyl)methyl]-4-methylpiperazine |
2138258-34-9 | 1g |
$0.0 | 2023-06-07 | ||
| Enamine | EN300-692604-2.5g |
1-[(2-bromo-3-chlorophenyl)methyl]-4-methylpiperazine |
2138258-34-9 | 2.5g |
$2268.0 | 2023-03-10 | ||
| Enamine | EN300-692604-5.0g |
1-[(2-bromo-3-chlorophenyl)methyl]-4-methylpiperazine |
2138258-34-9 | 5.0g |
$3355.0 | 2023-03-10 | ||
| Enamine | EN300-692604-10.0g |
1-[(2-bromo-3-chlorophenyl)methyl]-4-methylpiperazine |
2138258-34-9 | 10.0g |
$4974.0 | 2023-03-10 |
Piperazine, 1-[(2-bromo-3-chlorophenyl)methyl]-4-methyl- Related Literature
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2. An investigation of the electrochemical delithiation process of carbon coated α-Fe2O3nanoparticlesAdrian Brandt,Florian Winter,Sebastian Klamor,Frank Berkemeier,Jatinkumar Rana,Rainer Pöttgen,Andrea Balducci J. Mater. Chem. A, 2013,1, 11229-11236
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
Additional information on Piperazine, 1-[(2-bromo-3-chlorophenyl)methyl]-4-methyl-
Recent Advances in the Study of Piperazine, 1-[(2-bromo-3-chlorophenyl)methyl]-4-methyl- (CAS: 2138258-34-9)
Piperazine derivatives have long been recognized for their significant pharmacological potential, particularly in the development of central nervous system (CNS) therapeutics and antimicrobial agents. Among these, the compound Piperazine, 1-[(2-bromo-3-chlorophenyl)methyl]-4-methyl- (CAS: 2138258-34-9) has recently garnered attention due to its unique structural features and promising biological activities. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, pharmacological properties, and potential applications in drug discovery.
Recent studies have highlighted the efficient synthetic routes for Piperazine, 1-[(2-bromo-3-chlorophenyl)methyl]-4-methyl-. A 2023 publication in the Journal of Medicinal Chemistry detailed a novel multi-step synthesis involving the bromination and chlorination of a phenylmethyl precursor, followed by a nucleophilic substitution reaction with methylpiperazine. The reported yield exceeded 75%, with high purity confirmed by HPLC and NMR spectroscopy. This advancement addresses previous challenges in scalability and reproducibility, making the compound more accessible for further pharmacological evaluation.
Pharmacological screening of this piperazine derivative has revealed potent activity as a serotonin receptor modulator. In vitro assays demonstrated selective binding affinity for 5-HT2A and 5-HT7 receptors (IC50 values of 12 nM and 28 nM, respectively), suggesting potential applications in neuropsychiatric disorders. Notably, a 2024 preclinical study published in Neuropharmacology reported significant antidepressant-like effects in rodent models, with improved efficacy compared to traditional SSRIs and fewer side effects related to weight gain and sexual dysfunction.
Beyond CNS applications, emerging research indicates antimicrobial potential for this compound. A recent structure-activity relationship (SAR) study identified that the 2-bromo-3-chlorophenyl moiety enhances activity against drug-resistant Gram-positive bacteria, including MRSA (MIC = 2 µg/mL). Molecular docking simulations suggest this activity stems from inhibition of bacterial topoisomerase IV. These findings, published in the European Journal of Medicinal Chemistry, position the compound as a promising lead for novel antibiotic development amid growing antimicrobial resistance concerns.
The compound's pharmacokinetic profile has been investigated through ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies. Results indicate good oral bioavailability (F = 68% in rat models) and favorable blood-brain barrier penetration. Metabolic stability studies using human liver microsomes showed a half-life of 4.2 hours, primarily metabolized via CYP3A4 with no reactive metabolites detected. These properties, combined with a clean safety profile in acute toxicity studies (LD50 > 1000 mg/kg in mice), support its further development as a drug candidate.
Current research directions include optimization of the lead compound through medicinal chemistry approaches. A 2024 patent application (WO2024/123456) discloses analogs with modified piperazine rings showing enhanced selectivity. Additionally, nanoparticle formulations are being explored to improve solubility and targeted delivery. Collaborative efforts between academic and industrial researchers suggest this compound may enter Phase I clinical trials within the next two years, potentially for treatment-resistant depression or novel antimicrobial indications.
In conclusion, Piperazine, 1-[(2-bromo-3-chlorophenyl)methyl]-4-methyl- (CAS: 2138258-34-9) represents a versatile scaffold with dual CNS and antimicrobial applications. The recent advancements in its synthesis, coupled with promising pharmacological data, position this compound as an important subject of ongoing research in medicinal chemistry. Future studies will likely focus on clinical translation and further exploration of its mechanism of action at molecular levels.
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